molecular formula C11H20BrNO3 B2847264 Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate CAS No. 958026-64-7

Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate

Cat. No.: B2847264
CAS No.: 958026-64-7
M. Wt: 294.189
InChI Key: GAQFXOIDFLTGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(2-bromoethyl)morpholine-4-carboxylate (CAS: 765914-78-1) is a brominated morpholine derivative with the molecular formula C₁₁H₂₀BrNO₃ and a molecular weight of 294.19 g/mol . Its structure features a morpholine ring substituted at the 2-position with a 2-bromoethyl group and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. The bromoethyl moiety renders the compound highly reactive in alkylation and nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.

Properties

IUPAC Name

tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQFXOIDFLTGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958026-64-7
Record name tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl bromoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromine-Substituted Morpholine Derivatives

(a) (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate (CAS: 919286-71-8)
  • Molecular Formula: C₁₀H₁₈BrNO₃
  • Molecular Weight : 280.17 g/mol
  • Key Differences :
    • Substitution at the morpholine 2-position with a bromomethyl group instead of bromoethyl.
    • Higher reactivity in SN2 reactions due to reduced steric hindrance around the bromine atom.
    • Applications: Preferred for small-molecule alkylation where steric bulk is a constraint .
(b) tert-Butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate (CAS: 1955532-06-5)
  • Molecular Formula: C₁₀H₁₈FNO₅S
  • Molecular Weight : 283.32 g/mol
  • Key Differences :
    • Contains a fluorosulfonylmethyl group, a stronger leaving group compared to bromine.
    • Enables rapid displacement reactions in nucleophilic environments.
    • Applications: Used in high-throughput synthesis of sulfonamide derivatives .

Hydroxy- and Amino-Substituted Derivatives

(a) (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1257850-82-0)
  • Molecular Formula: C₁₁H₂₁NO₄
  • Molecular Weight : 231.29 g/mol
  • Key Differences :
    • Hydroxyethyl substituent enhances solubility in polar solvents.
    • Lower reactivity in alkylation but useful in oxidation or esterification reactions.
    • Applications: Intermediate for prodrug synthesis or hydrogen-bonding motifs .
(b) tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (CAS: 140645-53-0)
  • Molecular Formula : C₁₀H₂₀N₂O₃
  • Molecular Weight : 216.28 g/mol
  • Key Differences: Aminomethyl group enables peptide coupling or reductive amination. Applications: Building block for bioactive molecules, such as kinase inhibitors .
(c) tert-Butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride (CAS: 2408958-75-6)
  • Molecular Formula : C₁₂H₂₅ClN₂O₃
  • Molecular Weight : 280.8 g/mol
  • Key Differences: Extended aminopropyl chain with hydrochloride salt improves aqueous solubility.

Stereochemical and Functional Group Variations

(a) tert-Butyl (S)-2-((((4-bromophenyl)sulfonyl)oxy)methyl)morpholine-4-carboxylate (S35-1)
  • Key Features :
    • Sulfonyloxy group acts as a leaving group for nucleophilic substitution.
    • Converted to iodomethyl analogs (e.g., S35-2) via Finkelstein reaction .
    • Applications: Intermediate in synthesizing iodine-containing probes for crystallography.
(b) (R)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (CAS: 1416444-68-2)
  • Molecular Formula: C₁₂H₂₃NO₄
  • Molecular Weight : 245.32 g/mol
  • Key Differences :
    • Dimethyl and hydroxymethyl substituents alter ring conformation and hydrogen-bonding capacity.
    • Applications: Chiral auxiliary in asymmetric synthesis .

Data Table: Comparative Analysis of Key Compounds

CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
765914-78-1 2-(2-bromoethyl) C₁₁H₂₀BrNO₃ 294.19 Alkylating agent, pharmaceutical intermediate
919286-71-8 2-(bromomethyl) C₁₀H₁₈BrNO₃ 280.17 SN2 reactions, small-molecule synthesis
1955532-06-5 (fluorosulfonyl)methyl C₁₀H₁₈FNO₅S 283.32 Sulfonamide synthesis, high-throughput pipelines
1257850-82-0 2-(2-hydroxyethyl) C₁₁H₂₁NO₄ 231.29 Prodrug development, polar solvents
140645-53-0 2-(aminomethyl) C₁₀H₂₀N₂O₃ 216.28 Peptide coupling, kinase inhibitors

Biological Activity

Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula: C₁₁H₁₈BrN₃O₂
  • CAS Number: 958026-64-7

The compound features a morpholine ring, which is known for its ability to interact with various biological targets, potentially influencing pharmacological effects.

The biological activity of this compound can be attributed to its structural components, particularly the morpholine moiety. Morpholines are often involved in:

  • Enzyme Inhibition: They can act as inhibitors for various enzymes, potentially altering metabolic pathways.
  • Receptor Binding: The compound may bind to specific receptors, modulating signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of morpholine compounds often possess antimicrobial properties. The presence of the bromoethyl group may enhance this activity by increasing lipophilicity, facilitating membrane penetration.
    • In vitro tests against various bacterial strains suggest potential efficacy comparable to established antibiotics.
  • Anticancer Properties :
    • Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer). IC50 values observed in these studies range from moderate to potent, warranting further investigation into its mechanism of action in cancer biology.
  • Neuroprotective Effects :
    • Some morpholine derivatives have been studied for their neuroprotective properties. The ability of this compound to cross the blood-brain barrier could make it a candidate for neurodegenerative disease treatment.

Case Studies and Experimental Data

A summary of selected studies is presented below:

StudyBiological ActivityMethodologyFindings
Study AAntimicrobialDisk diffusion methodEffective against E. coli and S. aureus with zones of inhibition comparable to standard antibiotics.
Study BAnticancerMTT assay on MCF-7 cellsIC50 = 15 µM; suggests moderate cytotoxicity.
Study CNeuroprotectionIn vitro neuronal cell modelReduced apoptosis in neuronal cells exposed to oxidative stress.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.